1-(2,2-Difluoroethyl)piperidine-4-carbonitrile
Overview
Description
1-(2,2-Difluoroethyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C8H12F2N2 and a molecular weight of 174.19 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a carbonitrile group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with difluoroethylating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoroethyl)piperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group and carbonitrile group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
1-(2,2-Difluoroethyl)piperidine-4-methanol: Contains a hydroxyl group instead of a carbonitrile group.
1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid: Features a carboxylic acid group in place of the carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCFGCWKSKSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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